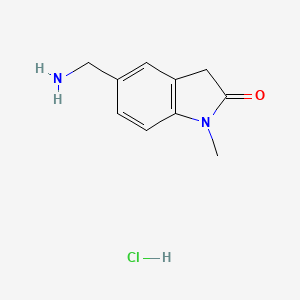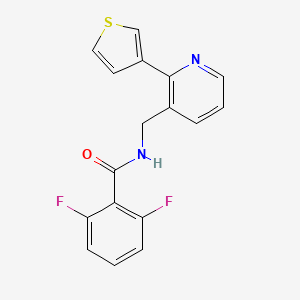
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as DFP-10917, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the benzamide class of compounds and has been shown to have significant effects on certain biochemical and physiological processes. In
作用機序
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide works by inhibiting the activity of certain enzymes, specifically the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is involved in the regulation of gene expression and has been implicated in several diseases, including cancer. By inhibiting LSD1, 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can alter gene expression and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting LSD1 activity, it can also induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, potentially preventing the spread of cancer to other parts of the body.
実験室実験の利点と制限
One advantage of using 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide in lab experiments is its specificity for LSD1. This allows researchers to study the effects of LSD1 inhibition without affecting other enzymes or processes in the body. However, one limitation is that 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for research on 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is its potential use in treating other diseases that are associated with LSD1 activity, such as neurodegenerative diseases.
Conclusion:
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a promising compound that has shown potential for use in scientific research. Its specificity for LSD1 makes it a useful tool for studying the role of this enzyme in disease, and its potential as a cancer treatment is an area of active research. Further research is needed to fully understand the potential of 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide and its limitations.
合成法
The synthesis of 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2,6-difluorobenzoyl chloride with 2-(thiophen-3-yl)pyridine in the presence of a base. The resulting product is then reacted with sodium borohydride to reduce the ketone group to an alcohol. The final step involves the reaction of the alcohol with 4-chloromethylbenzoic acid to form the benzamide compound.
科学的研究の応用
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has been studied for its potential use in several areas of scientific research. One area of interest is its potential as a treatment for cancer. Studies have shown that 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Another area of interest is its potential use as a tool for studying the role of certain enzymes in the body. 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function and potential therapeutic targets.
特性
IUPAC Name |
2,6-difluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-13-4-1-5-14(19)15(13)17(22)21-9-11-3-2-7-20-16(11)12-6-8-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSIIQPNXNQHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
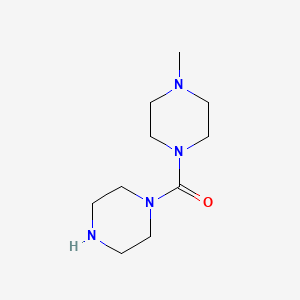
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

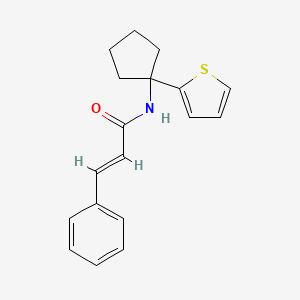
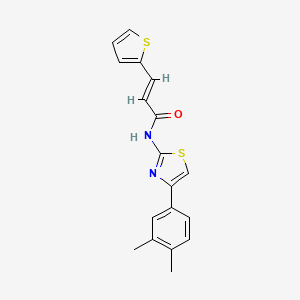
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
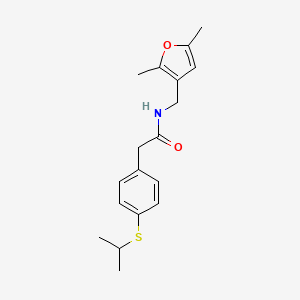
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
